Sik2-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28F3N7O2S |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
8-methoxy-6-[2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazol-5-yl]-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C25H28F3N7O2S/c1-15-30-20(12-21(31-15)34-8-6-33(2)7-9-34)32-24-29-13-19(38-24)17-10-16-4-5-35(14-25(26,27)28)23(36)22(16)18(11-17)37-3/h10-13H,4-9,14H2,1-3H3,(H,29,30,31,32) |
InChI Key |
WCLYSPWUHSZWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)NC3=NC=C(S3)C4=CC5=C(C(=C4)OC)C(=O)N(CC5)CC(F)(F)F |
Origin of Product |
United States |
Molecular Mechanisms of Sik2 in 1 Action and Target Engagement
Direct Kinase Inhibition by Sik2-IN-1
The primary mode of action for this compound involves its direct interaction with the SIK2 enzyme, leading to a blockade of its enzymatic activity. patsnap.com
This compound functions as an ATP-competitive inhibitor. nih.gov Like other kinase inhibitors of its class, it is designed to fit within the adenosine (B11128) triphosphate (ATP)-binding pocket located in the catalytic domain of the SIK2 enzyme. patsnap.compatsnap.com This binding action physically obstructs ATP, the natural phosphate-donating substrate, from accessing the active site. patsnap.com By preventing the binding of ATP, this compound effectively halts the transfer of a phosphate (B84403) group (phosphorylation) from ATP to the target substrate proteins of SIK2. patsnap.compatsnap.com
The SIK family of kinases, including SIK2, phosphorylates key substrates such as Class IIa histone deacetylases (HDACs) and CREB-regulated transcription coactivators (CRTCs). spandidos-publications.comnih.gov This phosphorylation event typically leads to the sequestration of these substrates in the cytoplasm via binding to 14-3-3 proteins, thereby repressing their transcriptional activity in the nucleus. spandidos-publications.com By inhibiting SIK2-mediated phosphorylation, this compound disrupts this signaling cascade, preventing the cytoplasmic sequestration of its substrates. broadinstitute.org
The potency of this compound has been quantified using in vitro kinase activity assays. These assays measure the enzymatic activity of purified SIK kinases in the presence of varying concentrations of the inhibitor. bpsbioscience.comreactionbiology.com A common method for such assays is the ADP-Glo™ kinase assay, which quantifies the amount of ADP produced during the kinase reaction as an indicator of enzyme activity. bpsbioscience.comnih.gov Another technique involves using radiolabeled ATP, such as [γ-³²P]ATP, to measure the degree of autophosphorylation of the kinase itself, which decreases as inhibitor concentration increases. biorxiv.org
The potency of an inhibitor is typically reported as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. youtube.com this compound, also identified in literature as ARN-3236, has demonstrated potent inhibition of SIK2 with an IC₅₀ value of less than 1 nM. medchemexpress.com Its potency against other SIK isoforms is lower, with IC₅₀ values of 21.63 nM for SIK1 and 6.63 nM for SIK3. medchemexpress.com
Another important measure of inhibitor potency is the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. youtube.com A smaller Kᵢ value signifies a higher binding affinity between the inhibitor and the enzyme. ebmconsult.com While IC₅₀ values can be influenced by experimental conditions like substrate concentration, Kᵢ is an intrinsic property of the inhibitor and enzyme. youtube.com
Table 1: Inhibition Constants for this compound (ARN-3236)
This table is interactive. You can sort and filter the data.
| Target Kinase | IC₅₀ (nM) |
|---|---|
| SIK1 | 21.63 |
| SIK2 | <1 |
| SIK3 | 6.63 |
Data sourced from MedChemExpress, referencing ARN-3236. medchemexpress.com
Isoform Selectivity Profiling of this compound (and related inhibitors)
A critical aspect of a targeted kinase inhibitor is its selectivity, which refers to its ability to inhibit the intended target with greater potency than other, often closely related, kinases.
This compound (ARN-3236) exhibits preferential inhibition of SIK2 over the other two isoforms, SIK1 and SIK3. medchemexpress.com Based on the reported IC₅₀ values, this compound is over 21-fold more selective for SIK2 than for SIK1 and over 6-fold more selective for SIK2 than for SIK3. medchemexpress.com This isoform selectivity is a key feature, as the different SIK isoforms can have distinct, and sometimes opposing, physiological roles. nih.govnih.gov
For comparison, other SIK inhibitors show different selectivity profiles. The tool compound HG-9-91-01 is a pan-SIK inhibitor with low nanomolar IC₅₀ values for all three isoforms (0.92 nM for SIK1, 6.6 nM for SIK2, and 9.6 nM for SIK3). nih.govbiorxiv.org The clinical-stage pan-SIK inhibitor GLPG3312 is also highly potent against all three isoforms (IC₅₀: 2.0 nM for SIK1, 0.7 nM for SIK2, and 0.6 nM for SIK3). acs.org In contrast, research efforts have also focused on developing isoform-specific inhibitors, such as SIK1/2-selective compounds. researchgate.net
Table 2: Comparative SIK Isoform Selectivity
This table is interactive. You can sort and filter the data.
| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | Selectivity Profile |
|---|---|---|---|---|
| This compound (ARN-3236) | 21.63 | <1 | 6.63 | SIK2-selective |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | Pan-SIK |
| GLPG3312 | 2.0 | 0.7 | 0.6 | Pan-SIK |
| Bosutinib | <3 | <3 | 18 | Pan-SIK |
| MRIA9 | 55 | 48 | 22 | Pan-SIK (SIK3-leaning) |
Data sourced from multiple references. nih.govmedchemexpress.comacs.orgnih.gov
Beyond the SIK family, it is crucial to understand an inhibitor's selectivity across the entire human kinome, which comprises over 500 kinases. A lack of selectivity can lead to off-target effects. Kinome profiling is a standard method used to assess this, where the inhibitor is tested against a large panel of diverse kinases. nih.gov
For instance, the pan-SIK inhibitor YKL-05-099 was found to have improved selectivity for SIKs compared to its predecessor, HG-9-91-01. nih.gov However, kinome profiling revealed that at a concentration of 1.0 µM, YKL-05-099 still bound to other kinases, including CSF1R. nih.gov Similarly, the development of the pan-SIK inhibitor GLPG3312 involved extensive kinome screening to minimize off-target activity. An early compound in its development series, compound 10, was found to inhibit ABL1, ALK5, AMPK, FMS, LynA, and TGFβR2 with IC₅₀ values below 50 nM, prompting further chemical modifications to improve selectivity. acs.org While a full public kinome scan for this compound is not detailed, its development as a selective inhibitor implies it has undergone such profiling to establish its specificity for SIK2 over other kinase families.
Structure-Activity Relationship (SAR) of SIK2 Inhibitors Relevant to this compound Development
The development of potent and selective SIK inhibitors like this compound relies on understanding the structure-activity relationship (SAR)—how a molecule's chemical structure relates to its biological activity. The design process often starts from a known chemical scaffold that is systematically modified to improve potency and selectivity. acs.org
The development of the SIK inhibitor series leading to GLPG3312 provides insight into this process. Starting with a moderately active benzimidazole (B57391) core (compound 8), researchers found that adding a second methoxy (B1213986) group to an attached phenyl ring increased potency three-fold (compound 9). acs.org A significant breakthrough came from replacing a bromine atom on the core with an N-ethyl pyrazole (B372694) moiety, which boosted potency by more than 50-fold (compound 10). acs.org
Further SAR studies aimed to enhance selectivity. It was theorized that a carboxamide group on compound 10 might be an "off-target pharmacophore," interacting with the phosphate-binding region of multiple kinases. acs.org Replacing this group led to compounds with improved selectivity. For example, the introduction of a difluoromethoxy group led to compound 20, which maintained high potency against SIKs but had significantly reduced activity against the off-target kinases identified for compound 10. acs.org This improvement was attributed to the difluoromethoxy group forming a favorable hydrogen bond within the SIK active site while creating a steric clash in the active site of other kinases like AMPK. acs.org These principles of modifying core scaffolds and peripheral groups to optimize interactions with the target's ATP-binding pocket and exploit differences between kinases are fundamental to the design of selective inhibitors such as this compound.
Key Structural Features for SIK2 Potency and Selectivity
The potency and selectivity of this compound (ARN-3236) are defined by its chemical structure and its interaction with the kinase domain of SIK2. It belongs to a class of 1H-(pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine inhibitors that function by competing with ATP for the enzyme's binding site. mdpi.com
Biochemical assays have quantified its high potency and selectivity. ARN-3236 inhibits SIK2 with a half-maximal inhibitory concentration (IC₅₀) of less than 1 nM. tocris.comselleckchem.commedchemexpress.com Its selectivity for SIK2 is significant when compared to the other SIK family isoforms, SIK1 and SIK3.
| Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| SIK1 | 21.63 | tocris.comselleckchem.commedchemexpress.com |
| SIK2 | <1 | tocris.comselleckchem.commedchemexpress.com |
| SIK3 | 6.63 | tocris.comselleckchem.commedchemexpress.com |
This data demonstrates that ARN-3236 is over 21 times more selective for SIK2 than for SIK1, and over 6 times more selective than for SIK3, establishing it as a highly SIK2-selective inhibitor. tocris.comselleckchem.commedchemexpress.com A limited kinase selectivity screen also found that at a concentration of 0.5 µM, ARN-3236 significantly inhibited other kinases such as JAK2, LCK, NUAK2, SRPK1, and VEGFR2, highlighting the importance of using it at appropriate concentrations to maintain its selectivity. biorxiv.orgbiorxiv.org
Structural Biology Insights from Co-crystal Structures
As of the date of this article, a co-crystal structure of this compound (ARN-3236) in complex with the SIK2 protein has not been made publicly available in repositories such as the Protein Data Bank (PDB). The lack of SIK protein crystal structures has been a noted challenge in the field, hindering detailed structure-based drug design for some inhibitor scaffolds. nih.gov Therefore, direct visualization of the precise binding mode, including the specific hydrogen bonds and hydrophobic interactions that mediate the potent and selective inhibition by ARN-3236, is not possible. Research efforts have often relied on homology modeling based on related kinases like the microtubule affinity-regulating kinases (MARK) to predict inhibitor binding. nih.gov
Intracellular Target Engagement Methodologies
Confirming that a molecule engages its intended target within the complex environment of a living cell is a critical step in inhibitor validation. Various methodologies are employed for this purpose, ranging from direct biophysical measurements to assays that quantify the downstream effects of target inhibition.
NanoBRET™ Target Engagement Assay Applications
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method used to measure compound binding to a specific protein target in intact cells. uni-frankfurt.de The assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer molecule (the acceptor) that binds to the same protein. When a test compound is introduced, it competes with the tracer for binding to the target protein, causing a decrease in the BRET signal in a dose-dependent manner, which allows for the quantification of intracellular affinity. nih.govuni-frankfurt.de
While NanoBRET assays have been successfully developed and used to determine the intracellular potency of other SIK inhibitors like MRIA9 and SK-124, specific NanoBRET-derived IC₅₀ values for this compound (ARN-3236) are not prominently reported in the reviewed literature. nih.govdcchemicals.com However, the technology is frequently used in comparative studies that include ARN-3236 as a reference compound, demonstrating its utility for assessing SIK2 target engagement within the field. biorxiv.orgbiorxiv.org
Cellular Thermal Shift Assay (CETSA) and Other Proximity-Based Assays
The Cellular Thermal Shift Assay (CETSA) is another powerful technique for verifying drug-target engagement in a cellular setting. mdanderson.org The principle behind CETSA is that the binding of a ligand, such as a small-molecule inhibitor, typically increases the thermal stability of the target protein. mdpi.comglpbio.com In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured protein remaining at each temperature is quantified, often by immunoblotting. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding. glpbio.com
Specific studies applying CETSA to measure this compound (ARN-3236) engagement with SIK2 have not been reported in the reviewed literature. However, an alternative and widely cited method has been used to confirm its intracellular target engagement. Research has shown that ARN-3236 treatment of ovarian cancer cells blocks the autophosphorylation of SIK2 at serine 358 (S358) in a dose- and time-dependent manner. nih.gov Since S358 autophosphorylation is a direct indicator of SIK2's catalytic activity, its reduction provides strong evidence of direct target engagement and functional inhibition by ARN-3236 within the cell. nih.gov
Cellular and Subcellular Effects of Sik2 in 1
Modulation of Key Signaling Pathways
Sik2-IN-1 is a chemical inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK)-related kinase family. researchgate.netfrontiersin.org By inhibiting the catalytic activity of the SIK2 protein, this compound influences a multitude of downstream cellular processes. Its effects are primarily mediated through the prevention of phosphorylation of SIK2 substrates, which in turn alters their subcellular localization and activity. This leads to the modulation of several key signaling pathways critical for cellular homeostasis, metabolism, and growth.
The activity of SIK family members is regulated by intracellular signals, notably those that increase cyclic AMP (cAMP) levels. harvard.edunih.gov An increase in cellular cAMP activates Protein Kinase A (PKA), which then phosphorylates SIK2 at multiple distinct sites. harvard.edunih.gov This PKA-mediated phosphorylation does not directly alter SIK2's intrinsic kinase activity but instead promotes the binding of 14-3-3 proteins. harvard.edunih.gov This interaction leads to conformational changes or shifts in SIK2's cytoplasmic distribution, effectively blocking its ability to access and phosphorylate its substrates. harvard.edu
Therefore, the cAMP-PKA signaling cascade acts as a natural inhibitor of SIK2's cellular function. nih.gov The use of a small molecule inhibitor like this compound mimics the downstream consequences of cAMP-PKA pathway activation. nih.govnih.gov By directly blocking the kinase activity of SIK2, this compound bypasses the need for upstream PKA activation and prevents the phosphorylation of SIK2 target proteins, such as CREB-regulated transcriptional coactivators (CRTCs) and class IIa histone deacetylases (HDACs). nih.govnih.gov
CREB-regulated transcription coactivators (CRTCs) are key substrates of SIK2. nih.gov In a basal state, SIK2 phosphorylates members of the CRTC family, including CRTC2 and CRTC3. nih.govnih.gov This phosphorylation event creates docking sites for 14-3-3 proteins, which sequester the CRTCs in the cytoplasm, thereby preventing them from co-activating CREB-mediated gene transcription in the nucleus. nih.govnih.gov
Inhibition of SIK2 with a chemical inhibitor prevents this phosphorylation. nih.govnih.gov Consequently, CRTCs are dephosphorylated, they dissociate from 14-3-3 proteins, and translocate to the nucleus. nih.govnih.gov In the nucleus, CRTCs bind to CREB on the promoters of target genes, leading to their transcriptional activation. nih.gov Research in adipocytes has identified CRTC2 and CRTC3 as direct molecular targets of SIK2. nih.gov In these cells, loss of SIK2 expression or activity leads to a decrease in CRTC2/3 phosphorylation and a corresponding increase in their nuclear accumulation. nih.gov While CRTC1 is also a known SIK substrate, CRTC2 and CRTC3 are more prominently studied in the context of SIK2 regulation in various tissues like adipocytes and endothelial cells. nih.govnih.govjneurosci.org
Similar to its regulation of CRTCs, SIK2 plays a crucial role in controlling the subcellular localization of class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9. nih.govresearchgate.net SIK2, along with other SIK family members, phosphorylates conserved serine residues within the N-terminal domain of these HDACs. researchgate.net This phosphorylation facilitates the binding of 14-3-3 proteins, leading to the retention of class IIa HDACs in the cytoplasm. nih.gov This sequestration prevents them from entering the nucleus and repressing the activity of transcription factors, such as myocyte enhancer factor 2 (MEF2). nih.govresearchgate.net
The use of a SIK2 inhibitor like this compound prevents the phosphorylation of class IIa HDACs. researchgate.net This leads to their dephosphorylation, release from 14-3-3 proteins, and subsequent translocation into the nucleus, where they can exert their repressive functions on gene expression. researchgate.net Studies have specifically shown that SIK2 can phosphorylate HDAC4, HDAC5, and HDAC7. nih.gov In adipocytes, HDAC4 is a direct molecular target of SIK2, and its phosphorylation status is dependent on SIK2 activity. nih.gov In cardiomyocytes, a SIK1/HDAC7 axis has been identified as a regulator of cardiac stress responses. nih.gov
The interaction between SIK2 and the PI3K/Akt/mTOR pathway, a central regulator of the cell cycle, proliferation, and metabolism, is complex and appears to be context-dependent. nih.govwikipedia.org
Activating Role: In ovarian cancer cells, SIK2 has been shown to directly phosphorylate the p85α regulatory subunit of PI3K at serine 154. nih.gov This phosphorylation significantly increases PI3K lipid kinase activity, leading to the subsequent activation of its downstream effector, Akt. nih.gov Furthermore, SIK2 has been found to promote the reprogramming of glucose metabolism in ovarian cancer by activating the PI3K/Akt/HIF-1α pathway. nih.gov
Inhibitory Role: Conversely, in breast cancer cells, SIK2 has been reported to function as a potential tumor suppressor by mediating the parallel inhibition of the PI3K/Akt pathway. nih.gov Overexpression of SIK2 in breast cancer cells led to reduced levels of phosphorylated Akt. nih.gov
mTORC1 Regulation: In gastric cancer, SIK2 has been shown to promote the phosphorylation and activation of mTORC1. nih.gov This activation inhibits the autophagic degradation of protein phosphatases (PP2A and PHLPP2), which are responsible for dephosphorylating and inactivating Akt. nih.gov Thus, by stabilizing these phosphatases, SIK2 ultimately represses Akt signaling in this context. nih.gov
Given these varied findings, the effect of a SIK2 inhibitor on the PI3K/Akt/mTOR pathway would likely depend on the specific cellular and tissue environment.
Research in breast cancer has implicated SIK2 as a negative regulator of the Ras/ERK signaling pathway (also known as the MAPK/ERK pathway). nih.gov In non-transformed breast cells, the silencing of SIK2 resulted in the activation of this pathway. nih.gov Conversely, overexpression of SIK2 in breast cancer cells led to the inhibition of Ras/ERK signaling. nih.gov This suggests that SIK2 normally functions to attenuate this pro-proliferative pathway. nih.gov Therefore, the application of a SIK2 inhibitor like this compound would be expected to disinhibit this pathway, potentially leading to increased ERK activation.
The Hippo pathway is a conserved signaling cascade that controls organ size by regulating cell proliferation and apoptosis. nih.govnih.gov SIK2 has been identified as a negative regulator of the Hippo pathway. nih.govresearchgate.net In Drosophila, SIK2 acts upstream of the core Hippo kinase cassette by directly phosphorylating the scaffold protein Salvador (Sav). nih.govnih.gov This phosphorylation event antagonizes Hippo pathway activity, leading to reduced phosphorylation of the downstream transcriptional co-activator Yorkie (Yki), the Drosophila homolog of Yes-associated protein (YAP). nih.gov With reduced phosphorylation, Yki/YAP is free to enter the nucleus and promote the expression of pro-growth target genes. nih.gov
This regulatory connection appears to be conserved, as human SIK2 can also increase YAP-mediated transcription. nih.gov Thus, SIK2 functions to suppress the tumor-suppressive Hippo pathway. researchgate.net Inhibition of SIK2 with a chemical inhibitor would be expected to activate the Hippo kinase cascade, leading to the phosphorylation and cytoplasmic sequestration of YAP, thereby inhibiting its transcriptional activity. researchgate.net
Data Tables
Table 1: Summary of this compound's Effects on Key Signaling Pathways This table is interactive. Click on the headers to sort.
| Signaling Pathway | Reported Role of SIK2 | Expected Effect of this compound (Inhibition of SIK2) | Key Downstream Molecules Affected |
|---|---|---|---|
| cAMP-PKA-SIK2 Axis | Inhibited by PKA phosphorylation following cAMP elevation. harvard.edunih.gov | Mimics the downstream effects of PKA activation on SIK2 substrates. nih.gov | CRTCs, Class IIa HDACs |
| CRTC Regulation | Phosphorylates CRTCs, causing cytoplasmic retention. nih.govnih.gov | Promotes CRTC dephosphorylation and nuclear translocation. nih.govnih.gov | CRTC1, CRTC2, CRTC3 |
| Class IIa HDAC Regulation | Phosphorylates HDACs, causing cytoplasmic sequestration. nih.govresearchgate.net | Promotes HDAC dephosphorylation and nuclear translocation. researchgate.net | HDAC4, HDAC5, HDAC7, HDAC9 |
| PI3K/Akt/mTOR Pathway | Context-dependent: Activates in ovarian cancer nih.govnih.gov, inhibits in breast cancer nih.gov. | Context-dependent inhibition or activation. | PI3K, Akt, mTOR, p85α |
| Ras/ERK Pathway | Inhibits pathway in breast cells. nih.gov | Activation of the pathway. | Ras, ERK |
| Hippo-YAP Pathway | Negative regulator; inhibits the pathway by phosphorylating Sav. nih.govnih.gov | Activation of the Hippo kinase cascade, leading to YAP inhibition. researchgate.net | Salvador (Sav), YAP/Yki |
Table 2: Key SIK2 Substrates and Phosphorylation Sites This table is interactive. Click on the headers to sort.
| Substrate Family | Specific Substrate | Reported Phosphorylation Site(s) | Functional Consequence of SIK2-mediated Phosphorylation |
|---|---|---|---|
| CRTCs | CRTC2 | Ser275 nih.gov | 14-3-3 binding and cytoplasmic retention. nih.govnih.gov |
| CRTCs | CRTC3 | Not specified in results | 14-3-3 binding and cytoplasmic retention. nih.govnih.gov |
| Class IIa HDACs | HDAC4 | Ser246 nih.gov | 14-3-3 binding and cytoplasmic retention. nih.govnih.gov |
| HDAC5 | Ser259 nih.gov | 14-3-3 binding and cytoplasmic retention. nih.govnih.gov | |
| HDAC7 | Ser155 nih.govnih.gov | 14-3-3 binding and cytoplasmic retention; protein stabilization. nih.govnih.gov | |
| PI3K Subunit | p85α | Ser154 nih.gov | Increased PI3K-Akt pathway activity. nih.gov |
| Hippo Pathway | Salvador (Sav) | Ser413 (in Drosophila) nih.govnih.gov | Inhibition of Hippo kinase cascade, activation of Yki/YAP. nih.gov |
Compound and Protein List
| Name/Abbreviation | Full Name |
| 14-3-3 | 14-3-3 proteins |
| Akt | Protein Kinase B |
| AMPK | AMP-activated protein kinase |
| cAMP | Cyclic adenosine (B11128) monophosphate |
| CREB | cAMP response-element binding protein |
| CRTC1 | CREB-regulated transcription coactivator 1 |
| CRTC2 | CREB-regulated transcription coactivator 2 |
| CRTC3 | CREB-regulated transcription coactivator 3 |
| ERK | Extracellular signal-regulated kinase |
| HDAC4 | Histone deacetylase 4 |
| HDAC5 | Histone deacetylase 5 |
| HDAC7 | Histone deacetylase 7 |
| HDAC9 | Histone deacetylase 9 |
| HIF-1α | Hypoxia-inducible factor 1-alpha |
| MAP-K | Mitogen-activated protein kinase |
| MEF2 | Myocyte enhancer factor 2 |
| mTOR | Mammalian target of rapamycin |
| p85α | PI3K regulatory subunit alpha |
| PHLPP2 | PH domain and leucine (B10760876) rich repeat protein phosphatase 2 |
| PI3K | Phosphoinositide 3-kinase |
| PKA | Protein Kinase A |
| PP2A | Protein phosphatase 2A |
| Ras | Ras family of small GTPases |
| Salvador (Sav) | Salvador (scaffold protein) |
| This compound | Salt-Inducible Kinase 2 Inhibitor 1 |
| SIK2 | Salt-Inducible Kinase 2 |
| YAP | Yes-associated protein |
| Yki | Yorkie (Drosophila homolog of YAP) |
Wnt/β-catenin Signaling Pathway
The impact of SIK2 on the Wnt/β-catenin signaling pathway is context-dependent, with studies revealing opposing roles in different cancer types. In gastric cancer and hepatocellular carcinoma, SIK2 acts as a tumor suppressor by promoting the degradation of β-catenin. researchgate.net It achieves this by dephosphorylating AKT through the action of protein phosphatases PHLPP2 and PP2A, which in turn allows glycogen (B147801) synthase kinase 3 (GSK3) to phosphorylate and mark β-catenin for degradation, thereby inhibiting Wnt/β-catenin transcription and tumor cell metastasis. researchgate.net
Conversely, in breast cancer, SIK2 functions as an oncogene. It activates the Wnt/β-catenin pathway by directly phosphorylating the low-density lipoprotein receptor-related protein 6 (LRP6), a co-receptor in the Wnt signaling cascade. researchgate.netuhod.org This phosphorylation event, which is dependent on SIK2's kinase activity, leads to the accumulation of β-catenin and the subsequent activation of downstream target genes, contributing to the maintenance of breast cancer stem cell characteristics. uhod.orgpatsnap.com The use of SIK2 inhibitors has been shown to block this LRP6 phosphorylation and β-catenin accumulation. uhod.org
Myosin Light Chain Kinase (MYLK) and Actin Cytoskeleton
This compound, by inhibiting SIK2, can influence cell motility and the organization of the actin cytoskeleton. Research has demonstrated that SIK2 can directly phosphorylate Myosin Light Chain Kinase (MYLK) at Serine 343. researchgate.net This phosphorylation event activates MYLK, which then phosphorylates the myosin light chain 2 (MYL2). nih.gov The phosphorylation of MYL2 is a critical step that facilitates the interaction between myosin and actin, leading to cell contraction and enhanced motility. researchgate.netnih.gov This pathway is particularly relevant in the context of cancer metastasis, where rapid and dynamic changes in the cytoskeleton are necessary for cell invasion. researchgate.net
Furthermore, SIK2 has been identified as a crucial regulator of the actin cytoskeleton during pathogenic challenges, such as Salmonella infection. researchgate.netnih.gov SIK2 associates with actin filaments and is recruited to the Salmonella-containing vacuole (SCV) along with actin polymerization machinery. nih.gov Depletion of SIK2 leads to defects in actin nucleation and polymerization, compromising the integrity of the SCV. researchgate.net This suggests that SIK2 plays a safeguarding role in maintaining the architecture of the actin cytoskeleton. researchgate.net
Regulation of Gene Expression Programs
Inhibition of SIK2 by compounds such as this compound leads to significant alterations in various gene expression programs, particularly those involved in metabolism and inflammation.
Lipogenic Gene Expression (e.g., Fas, Acc1, Acc2, Scd)
SIK2 plays a significant role in the suppression of lipogenesis. Overexpression of SIK2 in adipocytes has been shown to repress the expression of key lipogenic genes, including fatty acid synthase (FAS), acetyl-CoA carboxylase 1 (Acc1), acetyl-CoA carboxylase 2 (ACC2), and stearoyl-CoA desaturase 1 (Scd1). nih.govnih.gov Conversely, the reduction of SIK2 expression through RNA interference results in an increased expression of these same genes. nih.govnih.gov This regulatory function of SIK2 is linked to its ability to reduce the nuclear translocation of sterol regulatory element-binding protein-1 (SREBP-1), a master transcriptional regulator of lipogenesis. nih.gov Pharmacological inhibition of SIK2 in hepatocytes has been observed to increase the protein expression of SREBP and ACC.
| Gene | Effect of SIK2 Overexpression/Activation | Effect of SIK2 Inhibition/Knockdown |
| Fas (Fatty Acid Synthase) | Repression | Increased Expression |
| Acc1 (Acetyl-CoA Carboxylase 1) | Repression | Increased Expression |
| Acc2 (Acetyl-CoA Carboxylase 2) | Repression | Increased Expression |
| Scd (Stearoyl-CoA Desaturase) | Repression | Increased Expression |
Glucose Transporter 4 (Glut4) Transcription
The regulation of Glucose Transporter 4 (GLUT4), encoded by the SLC2A4 gene, is influenced by SIK2 activity. Silencing of SIK2 in adipocytes leads to a significant reduction in both GLUT4 protein and mRNA levels. Conversely, the knockdown of CRTC2 or HDAC4, which are direct targets of SIK2, results in increased levels of GLUT4. This suggests that SIK2 positively regulates GLUT4 expression, likely by phosphorylating and inhibiting the repressive actions of CRTC2 and HDAC4 on GLUT4 transcription. Consequently, pharmacological inhibition of SIK2 would be expected to decrease glucose uptake by reducing GLUT4 levels.
Peroxisome Proliferator-Activated Receptor-Coactivator-1α (PGC-1α) and Uncoupling Protein-1 (UCP-1) mRNA
In brown adipose tissue (BAT), SIK2 is involved in the regulation of thermogenic gene expression. Insulin (B600854) treatment in brown adipocytes normally increases the mRNA levels of Peroxisome Proliferator-Activated Receptor-Coactivator-1α (PGC-1α) and Uncoupling Protein-1 (UCP-1). However, this induction is inhibited by the overexpression of a constitutively active SIK2 mutant. This indicates that SIK2 activity negatively regulates the expression of PGC-1α and UCP-1. The mechanism involves the phosphorylation of the coactivator TORC2 by SIK2, which represses CREB-mediated gene expression. Therefore, inhibition of SIK2 with a compound like this compound would be expected to increase the expression of PGC-1α and UCP-1 mRNA, promoting the thermogenic program.
Inflammatory Mediator Expression (e.g., TNFα, IL-10, IL-12/23p40, IL-23)
SIK2 is a key regulator of the inflammatory response in macrophages. Inhibition of SIK2, along with other SIK isoforms, promotes a shift towards an anti-inflammatory M2-like macrophage phenotype. This is characterized by a significant increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
Concurrently, inhibition of SIK2 leads to a marked decrease in the secretion of pro-inflammatory cytokines. Specifically, the expression of Tumor Necrosis Factor α (TNFα) and the p40 subunit shared by Interleukin-12 (IL-12) and Interleukin-23 (IL-23) are suppressed upon SIK inhibition. Studies have shown that genetic inactivation of SIK2 in macrophages results in lower secretion of IL-12p40 and TNFα in response to inflammatory stimuli like LPS. It is noteworthy that TNFα itself can downregulate the expression of SIK2 in adipocytes, suggesting a potential feedback loop.
| Inflammatory Mediator | Effect of SIK2 Inhibition |
| TNFα (Tumor Necrosis Factor α) | Decreased Expression/Secretion |
| IL-10 (Interleukin-10) | Increased Expression/Secretion |
| IL-12/23p40 (Interleukin-12/23 subunit p40) | Decreased Expression/Secretion |
Brain-Derived Neurotrophic Factor (BDNF) System Components
Inhibition of SIK2 has been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) system, which is crucial for neuronal survival, growth, and synaptic plasticity. nih.govnih.gov Research using the selective SIK2 inhibitor ARN-3236 in mouse models of depression demonstrated that repeated administration could reverse the downregulation of the hippocampal BDNF system caused by chronic stress. nih.gov This suggests that inhibiting SIK2 activity can restore BDNF signaling. nih.gov The proposed mechanism involves the CREB-regulated transcription coactivator 1 (CRTC1), a protein whose activity is controlled by SIK2. nih.govnih.gov When SIK2 is inhibited, CRTC1 can translocate to the nucleus, promoting the transcription of CREB target genes, including BDNF. nih.govnih.gov Overexpression of SIK2 in the hippocampus has the opposite effect, leading to reduced BDNF signaling and depression-like behaviors. nih.gov
While much of the research directly links SIK2 to BDNF, related studies show that BDNF can also increase the expression of SIK1, another member of the SIK family, in cortical neurons. plos.org This SIK1 induction is part of a signaling pathway that activates MEF2-dependent transcription, highlighting the complex and interconnected roles of the SIK family in neuronal function. plos.org
RANKL and Sclerostin Expression in Osteocytes
In bone metabolism, SIK2 inhibition directly impacts the expression of key signaling molecules in osteocytes, namely Receptor Activator of Nuclear Factor kappa-B ligand (RANKL) and sclerostin (the protein product of the SOST gene). nih.gov Parathyroid hormone (PTH), a critical regulator of bone remodeling, functions in part by inhibiting SIK2 activity in osteocytes. researchgate.net This inhibition is a key step that leads to the suppression of SOST expression. researchgate.net Sclerostin is a well-known inhibitor of bone formation. plos.orgplos.org
Pharmacological inhibition of SIKs using small molecules like YKL-05-099 mimics the effects of PTH, leading to decreased sclerostin expression. researchgate.net Conversely, SIK inhibition has been found to increase the expression of RANKL, a crucial factor for the formation and activation of osteoclasts, which are cells that resorb bone. researchgate.net This suggests that while SIK2 inhibition can promote anabolic effects by reducing sclerostin, it may also stimulate catabolic pathways by increasing RANKL. nih.govresearchgate.net However, other studies focusing on osteoclast precursors found that the pan-SIK inhibitor HG-9-91-01, as well as genetic knockout of SIK2, actually inhibited osteoclast differentiation, indicating a complex, cell-type-specific role for SIK2 in bone remodeling. nih.gov
Cellular Process Modulation
Cell Cycle Progression and Mitotic Activity
SIK2 is a critical regulator of the cell cycle and mitosis. nih.gov It has been identified as a centrosome kinase that is necessary for the G2/M transition and the proper initiation of mitosis. nih.govaacrjournals.org Inhibition of SIK2, either through genetic knockdown (siRNA) or small-molecule inhibitors, disrupts these processes. nih.govaacrjournals.org In prostate cancer cells, SIK2 knockdown was shown to delay cell cycle progression and induce a G1 phase arrest. aacrjournals.org This G1 arrest may be a result of cells failing to properly complete mitosis and subsequently exiting into a G1 state. aacrjournals.org
Further studies in ovarian cancer cells using the SIK inhibitor MRIA9 confirmed that blocking SIK2 activity reduces the mitotic index and interferes with proper spindle assembly. mdpi.com SIK2 inhibition led to a failure of complete centrosome separation during early mitosis and a decrease in the average pole-to-pole distance of the mitotic spindle. mdpi.com Long-term suppression of SIK2 can result in chromosomal instability. nih.govspandidos-publications.com
Cellular Proliferation and Survival
Inhibition of SIK2 has been consistently shown to reduce cellular proliferation and survival across various cancer cell types. patsnap.com In prostate cancer cells, both genetic knockdown of SIK2 and treatment with the inhibitor ARN-3236 led to inhibited cell growth and induced cell death. aacrjournals.org
In breast cancer, SIK2 appears to function as a tumor suppressor. nih.govnih.govoncotarget.com Its expression is often reduced in breast cancer tissues compared to normal tissue. nih.govnih.gov Experimentally increasing SIK2 expression in highly tumorigenic breast cancer cells resulted in decreased proliferation and survival. nih.gov This effect was associated with the simultaneous inhibition of two major pro-survival signaling pathways: Ras/Erk and PI3K/Akt. nih.govnih.gov Conversely, depleting SIK2 in non-transformed breast cells enhanced their proliferation and survival, accompanied by an increase in the activation of Erk and Akt. nih.gov These findings establish that inhibiting SIK2 activity can be detrimental to the growth and survival of certain cancer cells. patsnap.comnih.gov
Cell Migration and Invasion
The inhibition of SIK2 activity significantly impacts the ability of cancer cells to migrate and invade surrounding tissues. In ovarian and breast cancer cell lines, depletion of SIK2 with siRNA resulted in a marked reduction in their capacity for migration and invasion. nih.gov The use of the SIK2 inhibitor ARN-3236 similarly inhibited the migration and invasion of these cancer cells. nih.gov
One of the underlying mechanisms for this effect is the regulation of the epithelial-mesenchymal transition (EMT), a process where epithelial cells gain migratory and invasive properties. nih.gov In breast cancer cells, SIK2 was shown to inhibit migration and invasion by blocking EMT. nih.govresearchgate.net This was evidenced by changes in the expression of key EMT markers: SIK2 overexpression led to an increase in epithelial markers (like Claudin-7) and a decrease in mesenchymal markers (like MMP-2, MMP-9, and ZEB1). nih.govresearchgate.net In ovarian cancer, a more direct mechanism has been identified where SIK2 promotes motility by phosphorylating Myosin Light Chain Kinase (MYLK), which in turn activates pathways controlling cell contraction and movement. spandidos-publications.comnih.gov
Adipocyte Differentiation and Metabolism
SIK2 is a highly expressed and critical regulator of metabolism and differentiation in adipocytes (fat cells). nih.gov Its expression increases significantly as pre-adipocytes differentiate into mature adipocytes. nih.gov The role of SIK2 in adipocyte metabolism is multifaceted, influencing insulin signaling, glucose uptake, and lipogenesis. nih.gov
Studies using pan-SIK inhibitors like HG-9-91-01 and YKL-05-099 in brown adipocytes showed an increase in the expression of Ucp1, a key gene for thermogenesis (heat production). nih.gov This suggests that inhibiting SIK activity can promote a thermogenic program in fat cells. nih.govbiorxiv.org In human adipocytes, silencing SIK2 has been shown to reduce insulin-stimulated glucose uptake and decrease the phosphorylation of Akt, a key component of the insulin signaling pathway. nih.gov
Genetic knockout of SIK2 in mice leads to a complex metabolic phenotype, including impaired glucose tolerance and increased lipolysis (fat breakdown). diabetesjournals.org These mice show a downregulation of GLUT4, the primary glucose transporter in fat cells, which is consistent with the observed reduction in glucose uptake. diabetesjournals.org This effect is mediated through the CRTC2-CREB transcriptional pathway, establishing SIK2 as a key node in controlling whole-body energy homeostasis via its actions in adipose tissue. diabetesjournals.org
| Research Area | Cell Type | Method of SIK2 Inhibition | Key Finding | Citation |
| BDNF System | Mouse Hippocampus | ARN-3236 (inhibitor) | Reversed stress-induced downregulation of the BDNF system. | nih.gov |
| Bone Metabolism | Osteocytes | YKL-05-099 (inhibitor) | Decreased sclerostin (SOST) expression and increased RANKL expression. | researchgate.net |
| Cell Cycle | Prostate Cancer Cells | siRNA (knockdown) | Caused G1 phase arrest and delayed mitotic progression. | aacrjournals.org |
| Cell Cycle | Ovarian Cancer Cells | MRIA9 (inhibitor) | Reduced mitotic index and interfered with mitotic spindle assembly. | mdpi.com |
| Proliferation | Breast Cancer Cells | SIK2 Overexpression | Decreased cell proliferation and survival. | nih.gov |
| Migration | Ovarian Cancer Cells | ARN-3236 (inhibitor) / siRNA | Inhibited cell migration and invasion. | nih.gov |
| Metabolism | Brown Adipocytes | HG-9-91-01 (inhibitor) | Increased expression of the thermogenic gene Ucp1. | nih.gov |
| Metabolism | Human Adipocytes | SIK2 Silencing | Reduced insulin-stimulated glucose uptake. | nih.gov |
Lipogenesis and Lipolysis
This compound plays a pivotal role in the regulation of lipid metabolism by modulating the expression and activity of key enzymes and transcription factors involved in lipogenesis (the synthesis of fatty acids and triglycerides) and lipolysis (the breakdown of triglycerides).
Inhibition of SIK2 has been shown to suppress the expression of lipogenic genes. oup.comnih.gov This is achieved, in part, through the regulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. oup.comnih.gov SIK2 can phosphorylate and inhibit the histone acetyltransferase p300, which is a co-activator for lipogenic gene expression. oup.com Furthermore, studies have demonstrated that knockdown of Sik2 in 3T3-L1 adipocytes leads to an increased expression of lipogenic genes such as fatty acid synthase (Fas), acetyl-CoA carboxylase 2 (Acc2), and stearoyl-CoA desaturase 1 (Scd1). nih.govresearchgate.net Conversely, overexpression of SIK2 represses the expression of these genes and reduces triglyceride content. nih.gov In hepatocytes, inhibition of SIK2 using the pan-SIK inhibitor HG-9-91-01 resulted in an increase in the protein expression of SREBP and ACC. researchgate.net
Regarding lipolysis, knockout of Sik2 in mice has been associated with increased lipolysis in white adipocytes. diabetesjournals.org This is consistent with findings in hepatocytes where overexpression of SIK2 enhanced lipolysis, while its inhibition had the opposite effect. dundee.ac.uk
| Molecule | Process | Effect of SIK2 Inhibition | Cell Type/Model | Reference |
|---|---|---|---|---|
| SREBP-1c | Lipogenesis | Increased Expression | Hepatocytes | researchgate.net |
| FAS | Lipogenesis | Increased Expression | 3T3-L1 Adipocytes | nih.gov |
| ACC2 | Lipogenesis | Increased Expression | 3T3-L1 Adipocytes | nih.gov |
| SCD1 | Lipogenesis | Increased Expression | 3T3-L1 Adipocytes | nih.gov |
| Triglyceride Content | Lipogenesis | Increased | Hepatocytes | researchgate.net |
| Lipolysis | Lipolysis | Increased | White Adipocytes (in vivo) | diabetesjournals.org |
Glucose Uptake and Insulin Sensitivity
This compound significantly impacts glucose homeostasis by influencing glucose uptake and insulin signaling pathways, primarily in adipocytes.
The inhibition of SIK2 has been demonstrated to reduce glucose uptake. nih.govdundee.ac.uk This effect is linked to the regulation of Glucose Transporter Type 4 (GLUT4), the primary insulin-responsive glucose transporter in adipocytes. Silencing of SIK2 in 3T3-L1 adipocytes results in a notable reduction in GLUT4 protein levels. nih.govnih.gov The regulatory mechanism involves the CREB-regulated transcription co-activators (CRTCs) and class IIa histone deacetylase 4 (HDAC4). nih.govnih.gov SIK2 normally phosphorylates and inactivates CRTC2 and HDAC4, which are inhibitors of GLUT4 transcription. oup.comnih.gov Therefore, inhibition of SIK2 leads to the activation of CRTC2 and HDAC4, subsequent suppression of GLUT4 expression, and consequently, reduced glucose uptake. diabetesjournals.orgnih.gov
Furthermore, SIK2 is implicated in insulin signaling. Silencing of SIK2 in human adipocytes has been shown to blunt the phosphorylation of Akt (also known as protein kinase B), a key downstream effector of the insulin signaling pathway. oup.com This impairment of the insulin signaling cascade contributes to the observed decrease in insulin-stimulated glucose uptake. nih.gov Studies in individuals with obesity or insulin resistance have shown that SIK2 expression and activity are downregulated in adipose tissue, and SIK2 expression is negatively correlated with the homeostatic model assessment of insulin resistance (HOMA-IR). nih.gov
| Parameter | Effect of SIK2 Inhibition | Key Mediators | Cell Type/Model | Reference |
|---|---|---|---|---|
| Glucose Uptake | Decreased | GLUT4 | Adipocytes | nih.govdundee.ac.uk |
| GLUT4 Protein Levels | Decreased | CRTC2, HDAC4 | 3T3-L1 Adipocytes | nih.govnih.gov |
| Akt Phosphorylation (Insulin-stimulated) | Decreased | - | Human Adipocytes | oup.com |
| Insulin Sensitivity | Decreased | - | Human Adipocytes | nih.gov |
Thermogenesis and Mitochondrial Biogenesis
Inhibition of SIK2 with compounds like this compound promotes thermogenesis, the process of heat production, particularly in brown and beige adipocytes, and stimulates mitochondrial biogenesis.
A key player in thermogenesis is Uncoupling Protein 1 (UCP1), which is predominantly expressed in the mitochondria of brown adipocytes. Pharmacological inhibition of SIKs using pan-inhibitors like HG-9-91-01 and YKL-05-099 has been shown to increase the basal expression of the Ucp1 gene in brown adipocytes. nih.govnih.gov This suggests that SIK2 acts as a suppressor of the thermogenic program. The mechanism involves the regulation of type IIa histone deacetylases (HDACs), which are substrates of SIKs. biorxiv.orgresearchgate.net Inhibition of SIKs leads to increased HDAC activity, which in turn can enhance the expression of thermogenic genes. nih.govresearchgate.net
The promotion of thermogenesis is often coupled with an increase in mitochondrial biogenesis. Inhibition of SIKs has been found to enhance the expression of genes involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (Pgc1α) and mitochondrial oxidative phosphorylation (OXPHOS) complex proteins. nih.govresearchgate.net This leads to an increase in the number and function of mitochondria, which are essential for the energy expenditure associated with thermogenesis. The process of converting white adipose tissue to a more metabolically active, brown-like state is known as "browning," and SIK inhibition has been shown to promote this phenomenon. nih.govbiorxiv.org
Immune Cell Phenotype and Function
This compound exerts significant immunomodulatory effects by influencing the phenotype and function of various immune cells, including macrophages and lymphocytes.
Macrophage Polarization and Cytokine Production
One of the most profound effects of this compound is its ability to modulate macrophage polarization, shifting them towards an anti-inflammatory M2-like phenotype. nih.gov Macrophages are broadly classified into pro-inflammatory M1 and anti-inflammatory M2 subtypes. SIK2 inhibition has been shown to suppress the characteristics of M1 macrophages while promoting those of M2 macrophages.
Specifically, pharmacological inhibition of SIKs leads to a marked increase in the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govnih.gov At the same time, it suppresses the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-6, and IL-12p40 in response to stimuli like lipopolysaccharide (LPS). nih.govresearchgate.net This shift in cytokine profile is a hallmark of the M2 phenotype. The underlying mechanism involves the regulation of the transcription factor CREB and its co-activator CRTC3. nih.gov Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of CRTC3, which in turn drives the expression of CREB target genes, including Il10. nih.gov
| Cytokine | Type | Effect of SIK2 Inhibition | Reference |
|---|---|---|---|
| IL-10 | Anti-inflammatory | Increased Production | nih.govnih.gov |
| TNF-α | Pro-inflammatory | Decreased Production | nih.govresearchgate.net |
| IL-6 | Pro-inflammatory | Decreased Production | nih.gov |
| IL-12p40 | Pro-inflammatory | Decreased Production | nih.gov |
Lymphocyte Maturation and Immune Response
Beyond its effects on macrophages, SIK2 also plays a role in the maturation and function of lymphocytes, the primary cells of the adaptive immune system.
Studies have shown that the loss of both SIK2 and SIK3 can impact T cell development in the thymus. nih.gov While the rearrangement of the T cell receptor (TCR) β-chain, an early step in T cell maturation, does not appear to be inhibited, the progression to mature single-positive T cells is reduced. nih.gov This suggests a potential defect in the processes of positive and/or negative selection that are crucial for generating a functional and self-tolerant T cell repertoire. nih.gov Specifically, an increase in apoptosis was observed in thymic T cells undergoing negative selection in the absence of SIK2 and SIK3. nih.gov
Future Directions and Research Gaps for Sik2 in 1
Elucidation of Context-Dependent and Dichotomous Roles of SIK2
A primary challenge in targeting SIK2 is its dual, often contradictory, role in cellular processes, particularly in cancer. nih.govnih.gov SIK2 can function as either a tumor promoter or a tumor suppressor depending on the specific tissue and cellular context. nih.govnih.gov For instance, SIK2 is overexpressed and acts as an oncogenic driver in several malignancies, including ovarian, prostate, and colorectal cancers. nih.govnih.gov Conversely, it has been identified as a tumor suppressor in breast cancer and pancreatic ductal adenocarcinoma (PDA). nih.govnih.gov This dichotomy is likely due to the diversity of cancer cell types and the different signaling pathways SIK2 engages in various tissues. nih.gov In pancreatic tumors with GNAS mutations, SIK2 is thought to function as a tumor suppressor. nih.gov This context-dependent function necessitates careful consideration when developing therapeutic strategies, as inhibiting SIK2 could have unintended pro-tumorigenic effects in certain cancers. nih.gov Future research must focus on meticulously mapping the specific molecular environments and genetic backgrounds that dictate SIK2's function to predict its effect in different cancer types.
Table 1: Context-Dependent Roles of SIK2 in Cancer
| Cancer Type | Role of SIK2 | Supporting Findings | Citations |
|---|---|---|---|
| Ovarian Cancer | Tumor Promoter | Overexpressed; promotes proliferation, survival, and metastasis. | nih.govnih.govspandidos-publications.com |
| Prostate Cancer | Tumor Promoter | Implicated in disease progression. | nih.govnih.govpatsnap.com |
| Osteosarcoma | Tumor Promoter | Identified as a potential oncogenic driver. | nih.gov |
| Colorectal Cancer | Tumor Promoter | Implicated as a potential oncogenic driver. | nih.gov |
| Breast Cancer | Tumor Suppressor | May function to suppress tumor growth. | nih.govnih.gov |
| Pancreatic Cancer | Tumor Suppressor | Acts as a suppressor, particularly in the context of GNAS mutations. | nih.govnih.gov |
Investigation of Intersecting Signaling Pathways and Cross-Talk
SIK2 functions as a critical node in a complex network of cellular signaling pathways. nih.govnih.gov Its activity is intertwined with major pathways such as the PI3K-Akt-mTOR, the Hippo-YAP, the LKB1-HDAC axis, and the cAMP-PKA axis. nih.govnih.govresearchgate.net The outcome of SIK2 signaling can vary dramatically based on these interactions. For example, in ovarian cancer, SIK2 can activate the PI3K/AKT pathway to promote proliferation, whereas in gastric cancer, it represses AKT/GSK3β/β-catenin signaling, acting as a tumor suppressor. nih.govspandidos-publications.com Evidence also suggests that SIK2 may mediate cross-talk between the fibroblast growth factor (FGF) and PKA pathways. bogazici.edu.tr A significant research gap exists in understanding how these pathways intersect and influence one another through SIK2. Future studies using systems biology approaches are needed to map these complex cross-talk mechanisms, which will be crucial for predicting the systemic effects of SIK2 inhibition.
Table 2: Key Signaling Pathways Intersecting with SIK2
| Signaling Pathway | Nature of Interaction with SIK2 | Cellular Context/Outcome | Citations |
|---|---|---|---|
| PI3K-Akt-mTOR | SIK2 can activate this pathway by phosphorylating p85α. | Ovarian Cancer: Promotes tumor proliferation and survival. | nih.govspandidos-publications.com |
| AKT/GSK3β/β-catenin | SIK2 represses this pathway. | Gastric Cancer: Suppresses tumor progression and EMT. | nih.gov |
| Hippo-YAP | Cross-talk is mediated via SIK2. | Ovarian Cancer: Inhibition of Hippo-dependent apoptosis, leading to tissue overgrowth. | nih.govspandidos-publications.comresearchgate.net |
| LKB1-HDAC axis | SIK2 is a downstream effector of LKB1 and phosphorylates class IIa HDACs. | Acute Myeloid Leukemia: LKB1-SIK3-HDAC axis is critical for proliferation. | nih.gov |
| cAMP-PKA axis | PKA phosphorylates and inhibits SIK2. | Pancreatic Cancer: GNAS-PKA-SIK2 axis involved in tumorigenesis. | nih.gov |
Identification of Novel SIK2 Substrates and Downstream Effectors
While several key substrates of SIK2 have been identified, the full spectrum of its downstream targets remains largely unknown. The best-characterized substrates are the class IIa histone deacetylases (HDAC4, 5, and 7) and the CREB-regulated transcription coactivators (CRTC1, 2, and 3), which SIK2 phosphorylates to control gene transcription. nih.gov Other identified substrates include the PI3K regulatory subunit p85α, the mitochondrial fission protein Drp1, and the histone acetyltransferase p300. nih.govresearchgate.netnih.gov In adipocytes, the protein phosphatase PP2A has been found to be an interacting partner. lu.se Identifying the complete SIK2 "substratome" is a critical step. Proteomic approaches, such as phosphoproteomics in cells treated with Sik2-IN-1, could uncover novel substrates and downstream effectors. This would provide a more comprehensive understanding of how SIK2 regulates diverse cellular processes and would help in identifying biomarkers for inhibitor response.
Table 3: Known and Potential Substrates of SIK2
| Substrate/Effector | Function/Pathway | Consequence of SIK2 Phosphorylation | Citations |
|---|---|---|---|
| Class IIa HDACs (HDAC4/5/7) | Transcriptional Repression | Cytoplasmic retention, leading to changes in gene expression. | nih.govfrontiersin.org |
| CRTCs (CRTC2/3) | Transcriptional Co-activation | Cytoplasmic retention, inhibiting CREB-dependent transcription. | nih.govlu.sefrontiersin.org |
| p85α (PI3K subunit) | PI3K/Akt Signaling | Phosphorylation at S154 activates the pathway. | nih.govnih.gov |
| Drp1 | Mitochondrial Dynamics | Phosphorylation at Ser616 promotes mitochondrial fission. | researchgate.netnih.gov |
| p300 | Histone Acetyltransferase | Regulates lipogenesis and ketogenesis. | nih.gov |
| C-Nap1 | Centrosome Linker Protein | Phosphorylation at S2392 regulates centrosome separation. | capes.gov.br |
Development of Highly Isoform-Selective this compound Analogs
Exploration of Combinatorial Therapeutic Strategies Utilizing this compound
The role of SIK2 in fundamental cellular processes, such as cell cycle control and DNA damage repair, makes it an attractive candidate for combination therapies. mdpi.comnih.gov Preclinical studies have shown that SIK2 inhibition can synergistically enhance the efficacy of other cancer treatments. For instance, inhibiting SIK2 sensitizes ovarian cancer cells to the chemotherapeutic agent paclitaxel. mdpi.com More strikingly, SIK2 inhibitors have demonstrated powerful synergy with PARP inhibitors in both ovarian and triple-negative breast cancers. nih.govnih.gov This combination leads to synthetic lethality by impeding DNA double-strand break repair, thereby increasing the cancer cells' vulnerability to PARP inhibition. nih.govnih.govresearchgate.net The combination of ARN3236 and olaparib (B1684210) showed significantly greater tumor inhibition in vivo than either drug alone. nih.gov Future research should systematically explore combinations of this compound or its analogs with a wider range of cytotoxic agents, targeted therapies, and immunotherapies across various cancer types.
Mechanistic Studies of this compound Effects on Specific Cell Types and Tissues
Given the context-dependent nature of SIK2, it is crucial to conduct detailed mechanistic studies on the effects of its inhibition in different cell types and tissues.
In Adipocytes , where SIK2 is highly expressed, its inhibition could impact whole-body glucose and lipid metabolism. frontiersin.orgdiabetesjournals.org
In Ovarian Cancer Cells , SIK2 inhibition affects proliferation and metabolism and disrupts mitotic spindle formation, a mechanism that could be therapeutically exploited. researchgate.netnih.govcapes.gov.br
In Myeloid Cells , SIK inhibition has been shown to reprogram macrophages toward an anti-inflammatory phenotype, suggesting a role for this compound in treating inflammatory diseases. nih.gov
In Gastric and Pancreatic Cancer Cells , where SIK2 can act as a tumor suppressor, inhibition could be detrimental. nih.govnih.gov Future investigations must use advanced cell and animal models to dissect the precise molecular consequences of SIK2 inhibition in these and other tissues to build a comprehensive safety and efficacy profile for inhibitors like this compound.
Unraveling the Full Spectrum of SIK2's Involvement in Metabolic Reprogramming
SIK2 is emerging as a master regulator of metabolic reprogramming, a hallmark of cancer. nih.govnih.gov It influences both glucose and lipid metabolism to support the bioenergetic and biosynthetic demands of tumor cells. patsnap.comnih.gov In ovarian cancer, SIK2 enhances the Warburg effect by promoting glycolysis and inhibiting mitochondrial oxidative phosphorylation. researchgate.netnih.gov It achieves this by activating the PI3K/AKT/HIF-1α pathway and by phosphorylating Drp1 to induce mitochondrial fission. researchgate.netnih.gov SIK2 also regulates lipid metabolism, including lipogenesis and fatty acid oxidation. nih.govspandidos-publications.comnih.gov However, the full extent of SIK2's role in metabolic reprogramming is not yet understood. A significant research gap is how SIK2 coordinates these different metabolic pathways and how this contributes to its dichotomous roles in cancer. Future studies should employ metabolomic and flux analysis approaches in conjunction with SIK2 inhibition to unravel the complete spectrum of its metabolic functions.
Detailed Analysis of this compound Pharmacodynamics beyond Target Engagement (e.g., long-term effects on cellular and physiological functions in preclinical models)
While specific long-term pharmacodynamic studies on the compound "this compound" are not extensively available in published scientific literature, a detailed understanding of its anticipated long-term effects can be extrapolated from preclinical studies of other potent and selective Salt-Inducible Kinase 2 (SIK2) inhibitors. SIK2 is a crucial serine/threonine kinase that plays a significant role in various cellular processes. nih.govnih.gov Its sustained inhibition in preclinical models has been shown to elicit a range of downstream effects on cellular and physiological functions, extending beyond simple target engagement. These effects are primarily observed in the realms of cell cycle regulation, gene expression, metabolic pathways, and the immune response.
Prolonged inhibition of SIK2 has demonstrated significant consequences for cell proliferation and division. In preclinical cancer models, particularly in ovarian and prostate cancer, long-term SIK2 suppression leads to a delay in the G1/S transition of the cell cycle and disrupts mitotic progression. nih.govnih.gov For instance, treatment of cancer cell lines with the selective SIK2 inhibitor MRIA9 resulted in malfunctioning mitotic spindle assembly and a block in the G2-M transition. nih.gov Long-lasting inactivation of SIK2 with low doses of MRIA9 over a three-week period was observed to increase chromosomal instability in ovarian cancer cells. nih.gov Similarly, the SIK2 inhibitor ARN-3236 has been shown to inhibit cell growth, delay cell cycle progression, and induce cell death in prostate cancer cells. aacrjournals.orgaacrjournals.org These findings suggest that the long-term pharmacodynamic profile of a potent SIK2 inhibitor like this compound would likely involve sustained anti-proliferative effects.
Furthermore, the sustained inhibition of SIK2 has profound and lasting effects on gene transcription. SIK2 is a known regulator of the CREB1 (cAMP response element-binding protein 1) signaling pathway through its phosphorylation of TORCs (transducers of regulated CREB activity). aacrjournals.orgbiorxiv.org Long-term inhibition of SIK2, as demonstrated with ARN-3236 in prostate cancer cells, leads to enhanced CREB1 activity. aacrjournals.org This modulation of a key transcription factor can lead to widespread changes in the expression of genes involved in cell proliferation, survival, and metabolism.
From a physiological standpoint, long-term SIK2 inhibition significantly impacts metabolic homeostasis. SIK2 is highly expressed in adipose tissue and is involved in regulating lipogenesis and glucose metabolism. nih.govfrontiersin.org Preclinical studies using genetic knockout models (Sik2-/- mice) and pharmacological inhibitors have revealed that chronic SIK2 inhibition can alter metabolic pathways. For example, while acute inhibition of SIKs can modulate glucose and lipid metabolism, long-term genetic deletion of SIK2 has been associated with changes in cardiac response to high-salt diets and protection against cardiac ischemia. frontiersin.orgnih.gov Specifically, SIK2 knockout mice did not develop cardiac left ventricle hypertrophy under a chronic high-salt diet, a response that was observed in wild-type mice. nih.gov
In the context of the immune system, long-term modulation of SIK2 activity can reshape inflammatory responses. SIK2 inhibition has been shown to promote an anti-inflammatory phenotype in myeloid cells. acrabstracts.org The dual SIK2/SIK3 inhibitor GLPG3970, for instance, demonstrated a sustained effect in preclinical arthritis models, reducing pro-inflammatory mediators and disease severity. acrabstracts.org Studies with SIK2-deficient mice have also indicated a role for SIK2 in lymphocyte maturation, suggesting that long-term inhibition could impact immune cell development and function. nih.gov Specifically, a deficiency in SIK2 was shown to impair the maturation of T and B cells. nih.gov
The following table summarizes key long-term pharmacodynamic effects observed with potent SIK2 inhibitors in preclinical models, which can serve as a predictive framework for the effects of this compound.
| Cellular/Physiological Process | Observed Long-Term Effect | Preclinical Model System | Specific SIK2 Inhibitor/Model | Key Findings | Citation(s) |
| Cell Cycle & Proliferation | Cell cycle arrest, Inhibition of proliferation, Increased chromosomal instability | Ovarian and Prostate Cancer Cell Lines | MRIA9, ARN-3236, SIK2 knockdown | Delayed G1/S and G2/M transition, induced cell death. Long-term treatment increased the number of chromosomes. | nih.govnih.govaacrjournals.org |
| Gene Expression | Altered transcription programs | Prostate Cancer Cell Lines | ARN-3236, SIK2 knockdown | Enhanced CREB1 activity, leading to changes in the expression of downstream target genes. | aacrjournals.org |
| Metabolism | Altered cardiac response to metabolic stress | Sik2 Knockout Mice | Genetic deletion of Sik2 | Prevention of high-salt diet-induced cardiac hypertrophy. | nih.gov |
| Immune Response | Modulation of inflammation, Impaired lymphocyte maturation | Murine Arthritis Models, Sik2 Deficient Mice | GLPG3970, Genetic deletion of Sik2 | Reduced pro-inflammatory mediators and disease severity in arthritis models. Inhibited maturation of T and B cells. | acrabstracts.orgnih.gov |
Q & A
Basic Research Question
- Experimental Design :
- Use purified Sik2 kinase in dose-response assays (e.g., ATP competition assays) with appropriate controls (e.g., vehicle-only and positive inhibition controls).
- Validate assay specificity using kinase panels to rule off-target effects .
- Include technical replicates (≥3) and independent biological replicates to ensure reproducibility .
- Data Interpretation :
- Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) and report 95% confidence intervals .
How can researchers validate this compound's selectivity across structurally similar kinases?
Basic Research Question
- Methodology :
- Perform counter-screening against kinases in the same family (e.g., AMPK-related kinases) using radiometric or fluorescence-based assays.
- Utilize publicly available kinase profiling databases (e.g., KinaseSAR) to compare inhibition profiles .
- Apply structure-activity relationship (SAR) analysis to identify critical binding residues .
What strategies are effective for conducting a systematic literature review on this compound's mechanistic pathways?
Basic Research Question
- Search Protocol :
- Use Boolean operators (e.g., "this compound AND (kinase inhibition OR structure-activity)") in databases like PubMed, SciFinder, and EMBASE.
- Apply PICO(T) framework to refine questions: Population (enzyme/cell type), Intervention (concentration range), Comparison (existing inhibitors), Outcome (IC50/selectivity) .
- Screen for recent preprints (e.g., bioRxiv) to capture unpublished findings .
How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Advanced Research Question
- Contradiction Analysis :
- Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS to quantify compound levels in plasma/tissues .
- Evaluate model relevance: Ensure in vivo systems (e.g., transgenic mice) adequately replicate human Sik2 expression patterns .
- Apply triangulation by cross-validating results with orthogonal assays (e.g., CRISPR-mediated Sik2 knockdown) .
What methodological approaches optimize this compound's biochemical assay conditions?
Advanced Research Question
- Protocol Optimization :
- Test buffer pH (6.5–8.5) and ionic strength to mimic physiological conditions.
- Compare detection methods (e.g., fluorescence polarization vs. TR-FRET) for signal-to-noise ratio improvements .
- Pre-incubate Sik2 with inhibitors to assess time-dependent inhibition .
How can dose-response data for this compound be analyzed to account for non-linear kinetics?
Advanced Research Question
- Data Analysis :
- Fit data to a Hill slope model to detect cooperative binding effects.
- Use Akaike Information Criterion (AIC) to select the best-fit model .
- Report outliers and apply robust statistical tests (e.g., ROUT method) .
What criteria determine the appropriate concentration range for this compound in cellular assays?
Basic Research Question
- Concentration Guidelines :
- Base range on in vitro IC50 values (e.g., 0.1× to 10× IC50).
- Perform cytotoxicity assays (e.g., MTT) to exclude non-specific cell death .
- Adjust for cellular permeability using predictive tools like QikProp .
How should multi-omics data be integrated to study this compound's downstream signaling effects?
Advanced Research Question
- Systems Biology Approach :
- Combine phosphoproteomics (e.g., LC-MS/MS) with transcriptomics (RNA-seq) to map signaling cascades.
- Use pathway enrichment tools (e.g., GSEA, Metascape) to identify overrepresented biological processes .
- Validate findings with siRNA-mediated gene silencing in relevant cell lines .
What practices ensure reproducibility in this compound studies across independent laboratories?
Basic Research Question
- Reproducibility Framework :
- Share detailed protocols via platforms like Protocols.io , including batch numbers for critical reagents .
- Use reference standards (e.g., commercial Sik2 kinase) and validate lot-to-lot consistency .
- Participate in inter-lab ring trials to benchmark assay performance .
How can computational modeling enhance this compound's structure-based drug design?
Advanced Research Question
- Computational Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
